[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a difluoromethyl group, which can enhance the compound’s stability and bioavailability.
Properties
CAS No. |
937607-19-7 |
|---|---|
Molecular Formula |
C17H15F2N3O3 |
Molecular Weight |
347.32 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C17H15F2N3O3/c1-9-15-11(16(18)19)7-12(10-5-3-4-6-13(10)25-2)20-17(15)22(21-9)8-14(23)24/h3-7,16H,8H2,1-2H3,(H,23,24) |
InChI Key |
FCFZFKKOGAYFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the difluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore new chemical reactions and develop novel compounds with potential applications in various domains.
Biology and Medicine
The biological activity of [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid has garnered significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is associated with various biological activities, including anticancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that this compound exhibits notable inhibitory effects on various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanisms involved include:
- Cell Cycle Arrest : Inducing G2/M phase arrest to prevent cell proliferation.
- Pro-apoptotic Effects : Upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins to promote apoptosis in cancer cells.
Anti-inflammatory Activity
The compound also shows anti-inflammatory properties by potentially inhibiting cyclooxygenase enzymes. Preliminary studies have suggested that it can significantly reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammation.
Industrial Applications
In industrial contexts, this compound can be utilized in developing new materials with unique properties due to its chemical stability and reactivity.
Structure-Activity Relationships (SAR)
The structural modifications on the pyrazolo[3,4-b]pyridine core significantly influence the biological activity of the compound:
- Difluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxyphenyl Substituent : Contributes to hydrogen bonding interactions with target proteins, enhancing anticancer efficacy.
| Biological Activity | Cell Line/Model | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 1.76 ± 0.19 μM | Cell cycle arrest; apoptosis induction |
| HCT-116 | 2.28 μM | Cell cycle arrest; apoptosis induction | |
| Anti-inflammatory | BV-2 cells | Not specified | COX inhibition; reduced PGE2 production |
Anticancer Efficacy
A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine with similar substituents exhibited significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cells, suggesting a promising therapeutic avenue for further development.
Inflammation Models
In vivo studies using LPS-injected mice showed that compounds with similar structures reduced microglial activation and astrocyte proliferation, indicating potential applications in neuroinflammatory conditions.
Mechanistic Insights
Docking studies have identified potential targets such as Epidermal Growth Factor Receptor (EGFR), supporting the hypothesis that these compounds may interfere with critical signaling pathways involved in tumor growth and inflammation.
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The pyrazolo[3,4-b]pyridine core can bind to various receptors and enzymes, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- [4-(trifluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- [4-(chloromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Uniqueness
What sets [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid apart is the presence of the difluoromethyl group, which can significantly enhance the compound’s stability and bioavailability compared to its analogs. This makes it a more attractive candidate for pharmaceutical and industrial applications .
Biological Activity
The compound [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS Number: 937607-19-7) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13F2N3O
- Molecular Weight : 347.32 g/mol
- Exact Mass : 347.102668 g/mol
Anticancer Activity
Research indicates that the pyrazolo[3,4-b]pyridine scaffold is crucial for the anticancer properties of this compound. The compound has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves:
- Cell Cycle Arrest : Studies have demonstrated that the compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Pro-apoptotic Effects : The compound upregulates pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), promoting apoptosis in cancer cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Preliminary results from COX inhibitor screening assays suggest that it can significantly reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammation .
Structure-Activity Relationships (SAR)
The structural modifications on the pyrazolo[3,4-b]pyridine core influence its biological activity:
- Difluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxyphenyl Substituent : Contributes to hydrogen bonding interactions with target proteins, enhancing anticancer efficacy .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Model | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 1.76 ± 0.19 μM | Cell cycle arrest; apoptosis induction |
| HCT-116 | 2.28 μM | Cell cycle arrest; apoptosis induction | |
| Anti-inflammatory | BV-2 cells | Not specified | COX inhibition; reduced PGE2 production |
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine with similar substituents exhibited significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cells, suggesting a promising therapeutic avenue for further development .
- Inflammation Models : In vivo studies using LPS-injected mice showed that compounds with similar structures reduced microglial activation and astrocyte proliferation, indicating potential applications in neuroinflammatory conditions .
- Mechanistic Insights : Docking studies have identified potential targets such as Epidermal Growth Factor Receptor (EGFR), supporting the hypothesis that these compounds may interfere with critical signaling pathways involved in tumor growth and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
